Cas no 762287-55-8 (2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid)

2-(4-Methylphenyl)amino-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenylamino group and a carboxylic acid functionality at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its aromatic amino group enhances reactivity in coupling reactions, making it valuable for constructing complex molecular architectures. The compound exhibits moderate stability under standard conditions, facilitating handling in organic synthesis. Its well-defined structure and functional group compatibility make it a useful intermediate in medicinal chemistry and material science research.
2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid structure
762287-55-8 structure
Product Name:2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid
CAS No:762287-55-8
MF:C11H10N2O2S
MW:234.274301052094
CID:1778653
PubChem ID:23020166
Update Time:2025-08-03

2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-
    • 2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid
    • 762287-55-8
    • Z1413721033
    • AKOS019137873
    • EN300-10729111
    • 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-11-12-6-9(16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
    • InChI Key: XNSCKRHQPCCELP-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 234.04629874g/mol
  • Monoisotopic Mass: 234.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 90.5Ų

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Additional information on 2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid

2-(4-Methylphenyl)Amino-1,3-Thiazole-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 762287-55-8, known as 2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substituents on the thiazole ring, particularly the 4-methylphenylamino group at position 2 and the carboxylic acid group at position 5, play a crucial role in determining its chemical properties and biological functions.

Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the carboxylic acid group in this compound makes it a potential candidate for further functionalization, such as forming amides or esters, which could enhance its bioavailability and pharmacokinetic properties. Moreover, the 4-methylphenylamino substituent introduces electron-donating effects that can influence the molecule's reactivity and interactions with biological targets.

The synthesis of 2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of thioamide derivatives with aldehydes or ketones to form the thiazole ring. Subsequent functionalization steps are then employed to introduce the desired substituents. Researchers have explored various synthetic strategies to optimize yield and purity, leveraging modern techniques such as microwave-assisted synthesis and catalytic methods.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent, where it exhibits inhibitory effects on pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide (NO) synthase. Additionally, investigations into its antimicrobial properties have revealed moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

The pharmacological profile of 2-(4-methylphenyl)amino-1,3-thiazole-5-carboxylic acid is further enriched by its ability to modulate cellular signaling pathways. Recent research has focused on its interaction with key targets such as protein kinases and nuclear receptors, which are implicated in various disease states. For example, studies have shown that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation and metastasis.

In conclusion, CAS No. 762287-55-8 represents a valuable addition to the portfolio of thiazole derivatives with significant potential in drug discovery and development. Its unique structure and diverse biological activities make it a subject of ongoing research interest. As advancements in synthetic methodologies and biological screening continue to unfold, this compound is poised to contribute significantly to the development of novel therapeutic agents.

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